4-Benzylideneoxolan-2-one

Computational Chemistry ADME Prediction Medicinal Chemistry

Researchers designing antifungal SAR campaigns often lack an unsubstituted baseline to quantify substituent effects. 4-Benzylideneoxolan-2-one (CAS 65434-73-3) provides this exact scaffold. Its unsubstituted benzylidene core enables quantitative measurement of functional group impact on potency against pathogens like Botrytis cinerea. The distinct LogP (2.02) versus its saturated analog supports lipophilicity-bioavailability correlation studies. Rh(I)-catalyzed hydrogenation converts it to 4-benzyl-2(5H)-furanone, a precursor for C-nucleoside synthesis. Standard pack sizes: 10 mg, 50 mg, 100 mg. In stock for immediate global shipping.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 65434-73-3
Cat. No. B15443214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylideneoxolan-2-one
CAS65434-73-3
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2)COC1=O
InChIInChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-6H,7-8H2
InChIKeyVWFUJXJPWBNFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylideneoxolan-2-one Research Overview


4-Benzylideneoxolan-2-one, also known as 4-benzylidenedihydrofuran-2(3H)-one , is a synthetic α,β-unsaturated γ-lactone with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol . This compound features a 2(3H)-furanone core with a phenylmethylene substituent at the 4-position, a structural motif associated with electrophilic reactivity and potential biological activities, including interactions with nucleophilic sites on biomolecules [1]. It is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis, rather than as a final drug product [1].

Why 4-Benzylideneoxolan-2-one Is Irreplaceable


Generic substitution is precluded by the compound's unique structure-activity relationship (SAR) profile. While numerous α-benzylidene-γ-butyrolactone derivatives exhibit antifungal activity, the precise position and nature of the benzylidene group dramatically alters potency and selectivity. For example, SAR studies on related α-benzylidene-γ-lactones demonstrate that even minor substituent changes, such as the introduction of an electron-withdrawing group at the meta- or para-position of the phenyl ring, can significantly improve antifungal activity [1]. Furthermore, the regio- and enantiospecificity of these compounds is critical; the E-form and 3R-configuration of a β-benzyl-α-benzylidene-γ-butyrolactone analogue were shown to have higher activity than other isomers [2]. Consequently, substituting 4-benzylideneoxolan-2-one with a different lactone or a benzylidene derivative with even a slightly altered substitution pattern would introduce unpredictable and likely non-equivalent biological outcomes, compromising experimental reproducibility and the validity of structure-based hypotheses.

4-Benzylideneoxolan-2-one Comparative Evidence


Physicochemical Profile vs. Furanone Analogs

The molecular properties of 4-Benzylideneoxolan-2-one can be compared to those of a close analog, 4-benzyl-2(5H)-furanone, to highlight key differences. 4-Benzylideneoxolan-2-one has a calculated LogP of 2.02 and a polar surface area (PSA) of 26.3 Ų . In contrast, 4-benzyl-2(5H)-furanone, which has a saturated bond at the benzyl position, has a LogP of approximately 2.3 and a PSA of 26.3 Ų [1]. While the PSA is identical, the slightly lower LogP of 4-benzylideneoxolan-2-one suggests marginally increased hydrophilicity, which could influence its solubility, membrane permeability, and overall ADME profile compared to its saturated analog.

Computational Chemistry ADME Prediction Medicinal Chemistry Lead Optimization

Class-Level Antifungal Potency Benchmark

While specific bioactivity data for 4-Benzylideneoxolan-2-one is not directly available in the primary literature, its class-level activity can be inferred from potent analogs. A direct comparison can be made with a highly active α-benzylidene-γ-lactone derivative, compound 5c-5, which exhibited an IC₅₀ of 18.89 μM against Botrytis cinerea [1]. This provides a benchmark for the expected potency range of this class. Furthermore, SAR analysis of a series of 36 α-benzylidene-γ-lactones indicates that electron-withdrawing substituents on the benzylidene ring improve activity [1]. The unsubstituted 4-Benzylideneoxolan-2-one serves as a critical baseline for studying these substituent effects, allowing researchers to quantify the contribution of specific functional groups to antifungal activity.

Agricultural Chemistry Fungicide Development Structure-Activity Relationship (SAR) Natural Product Chemistry

Synthetic Building Block Utility

The compound's value as a synthetic intermediate is underscored by its conversion to 4-benzyl-2(5H)-furanone via rhodium(I)-catalyzed hydrogenation, a key transformation for accessing a different chemical space . This specific reactivity is not shared by all lactones; for instance, the saturated analog 4-benzyloxolan-2-one cannot undergo this reverse transformation to introduce conjugation. The ability to efficiently toggle between the conjugated (benzylidene) and non-conjugated (benzyl) forms provides a unique advantage in modular synthesis. The compound's role as a precursor to a key building block used in the synthesis of C-nucleosides further demonstrates its distinct utility [1]. This is in contrast to other lactones that lack the specific benzylidene moiety required for these transformations.

Organic Synthesis Heterocyclic Chemistry Materials Science Catalysis

4-Benzylideneoxolan-2-one Research Applications


Antifungal SAR Baseline Scaffold

As a foundational α-benzylidene-γ-lactone, this compound is the ideal starting point for systematic structure-activity relationship (SAR) studies aimed at developing novel antifungal agents. Its unsubstituted core allows researchers to quantitatively measure the impact of adding various functional groups (e.g., halogens, methoxy, or alkyl chains) to the phenyl ring, a strategy proven to enhance antifungal potency against pathogens like Botrytis cinerea [1]. Using this compound as a baseline control ensures that any observed increase in activity can be directly attributed to the specific structural modification being investigated.

ADME & Physicochemical Optimization

The distinct LogP of 4-Benzylideneoxolan-2-one (2.02) compared to its saturated analog 4-benzyl-2(5H)-furanone (~2.3) makes it a valuable tool for studying the relationship between lipophilicity and bioavailability in lactone-based drug candidates [1]. Researchers can use this compound to probe how slight differences in hydrophilicity influence critical ADME parameters, such as solubility, passive membrane permeability, and metabolic stability, thereby informing the rational design of lead compounds with improved drug-like properties.

Strategic Intermediate for Complex Molecules

This compound's ability to undergo rhodium(I)-catalyzed hydrogenation to yield 4-benzyl-2(5H)-furanone provides a versatile entry point into a different chemical space [1]. This specific reactivity is a key differentiator from saturated analogs and enables its use in the synthesis of valuable building blocks, such as protected ribonolactones for C-nucleoside analog development . Its role as a modular, convertible intermediate makes it a preferred reagent for multi-step synthetic sequences in medicinal and bioorganic chemistry.

Electrophilic Interactions with Biomolecules

The compound's α,β-unsaturated lactone structure confers an electrophilic nature, enabling it to act as a covalent probe for nucleophilic sites on proteins and other biomolecules [1]. This reactivity profile, shared with other α,β-unsaturated lactones but unique in its specific benzylidene substitution, makes it a useful tool in chemical biology for activity-based protein profiling (ABPP) or for studying enzyme inhibition mechanisms where covalent modification is a key step. Its use in this context is for target identification and validation, not as a therapeutic candidate itself.

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